4-Hydroxybenzofuran-3(2H)-one chemical properties
4-Hydroxybenzofuran-3(2H)-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxybenzofuran-3(2H)-one
Authored by: A Senior Application Scientist
Introduction
4-Hydroxybenzofuran-3(2H)-one is a heterocyclic organic compound belonging to the benzofuranone class. This scaffold is a core structural motif in a variety of natural products and synthetic molecules of significant interest to the pharmaceutical and agrochemical industries.[1][2] The unique arrangement of a phenolic hydroxyl group, a ketone, and a furan ring fused to a benzene ring imparts a distinct profile of reactivity and biological potential. Understanding the chemical properties of this molecule is crucial for its effective utilization as a building block in drug discovery and materials science. This guide provides a comprehensive overview of its synthesis, spectroscopic characteristics, reactivity, and biological relevance, tailored for researchers and drug development professionals.
Physicochemical and Structural Properties
4-Hydroxybenzofuran-3(2H)-one, with the molecular formula C₈H₆O₃, possesses a rigid, planar benzofuranone core.[3] The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (carbonyl group) significantly influences its physical properties, such as melting point and solubility.
A critical chemical feature of this molecule is its existence in tautomeric forms. The keto form, 4-hydroxy-1-benzofuran-3-one, can equilibrate with its enol tautomer, 3,4-dihydroxybenzofuran. This keto-enol tautomerism is fundamental to its reactivity, particularly at the C2 position, and is influenced by factors such as pH and solvent polarity.[4][5] This equilibrium is analogous to the well-studied tautomerism in 4-hydroxy-3(2H)-furanones, where the ratio of tautomers is pH-dependent.[5]
Table 1: Core Physicochemical Properties of 4-Hydroxybenzofuran-3(2H)-one
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-hydroxy-1-benzofuran-3-one | PubChem[3] |
| Molecular Formula | C₈H₆O₃ | PubChem[3] |
| Molecular Weight | 150.13 g/mol | PubChem[3] |
| CAS Number | 19278-81-0 | PubChem[3] |
| XLogP3 | 1.7 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
Caption: Keto-enol tautomerism of 4-Hydroxybenzofuran-3(2H)-one.
Synthesis Strategies
The synthesis of the benzofuran-3(2H)-one scaffold is a well-established area of organic chemistry, with numerous methodologies developed to access this important heterocyclic core.[6][7][8] These strategies often involve intramolecular cyclization reactions. A common approach involves the cyclization of α-phenoxyacetic acid derivatives or the intramolecular reaction of N-aryloxyacetamides with alkynes, catalyzed by transition metals like Rhodium/Cobalt.[7]
Experimental Protocol: Representative Synthesis via Intramolecular Cyclization
This protocol outlines a general strategy for synthesizing the benzofuran-3(2H)-one core, which can be adapted for the 4-hydroxy substituted target through appropriate starting material selection (e.g., starting from a substituted phenol).
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Preparation of the Precursor: A suitably substituted phenol is reacted with an α-halo-N-arylacetamide (e.g., 2-chloro-N-arylacetamide) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to yield the N-aryloxyacetamide precursor.
-
C-H Functionalization/Annulation: The N-aryloxyacetamide precursor (1.0 eq) is dissolved in a suitable solvent such as 1,2-dichloroethane.
-
Catalyst Addition: A Rh(III) catalyst (e.g., [Cp*RhCl₂]₂, 2.5 mol%) and a Cobalt(III) co-catalyst (e.g., Co(OAc)₂·4H₂O, 20 mol%) are added to the reaction mixture.[7]
-
Reactant Addition: The alkyne coupling partner (e.g., a propiolic acid, 1.2 eq) and a silver salt additive (e.g., AgSbF₆, 20 mol%) are added.
-
Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired benzofuran-3(2H)-one product.
Caption: General workflow for benzofuran-3(2H)-one synthesis.
Spectroscopic Characterization
The structural elucidation of 4-Hydroxybenzofuran-3(2H)-one relies on standard spectroscopic techniques. The key expected features are summarized below.
Table 2: Spectroscopic Data Summary for 4-Hydroxybenzofuran-3(2H)-one
| Technique | Characteristic Features |
|---|---|
| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm); Methylene protons (-CH₂-) at C2 (δ ~4.5 ppm, singlet); Phenolic proton (-OH, broad singlet, variable ppm).[9][10] |
| ¹³C NMR | Carbonyl carbon (C=O) at C3 (δ ~190-200 ppm); Aromatic carbons (δ 110-160 ppm); Methylene carbon (-CH₂-) at C2 (δ ~70-80 ppm).[10] |
| IR Spectroscopy | Broad O-H stretch (phenol, ~3200-3400 cm⁻¹); C=O stretch (ketone, ~1680-1700 cm⁻¹); C=C stretches (aromatic, ~1450-1600 cm⁻¹); C-O stretch (~1200-1300 cm⁻¹).[11][12] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 150. Characteristic fragmentation patterns may include loss of CO, consistent with α-cleavage adjacent to the carbonyl group.[4][13] |
Chemical Reactivity and Derivatization
The reactivity of 4-Hydroxybenzofuran-3(2H)-one is governed by its three primary functional components: the phenolic hydroxyl group, the active methylene group at the C2 position, and the carbonyl group.
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Phenolic Hydroxyl Group: This group can undergo typical phenol reactions, such as O-alkylation and O-acylation, to produce a variety of ethers and esters, allowing for modulation of the molecule's physicochemical properties.
-
Carbonyl Group: The ketone at C3 can be targeted by nucleophiles, such as Grignard reagents or reducing agents (e.g., NaBH₄), to yield tertiary or secondary alcohols, respectively.
-
Active Methylene Group (C2): The protons on the C2 carbon are acidic due to the adjacent carbonyl group and the stabilizing effect of the fused ring system. This position is the primary site for condensation reactions.
Knoevenagel Condensation for Aurone Synthesis
A hallmark reaction of the benzofuran-3(2H)-one scaffold is the Knoevenagel condensation with aldehydes at the C2 position to form aurones ((Z)-2-benzylidenebenzofuran-3(2H)-ones).[14] Aurones are a class of flavonoids known for their vibrant yellow color and diverse biological activities.[14][15] The reaction is typically catalyzed by an acid or a base.
Caption: Base-catalyzed Knoevenagel condensation mechanism.
Biological Activity and Applications
Benzofuran derivatives are recognized for their wide spectrum of pharmacological properties, including anticancer, antioxidant, antifungal, and antiviral activities.[1][16] The 4-Hydroxybenzofuran-3(2H)-one core serves as a valuable starting point for the synthesis of libraries of bioactive compounds.
-
Antimicrobial Agents: Derivatives of benzofuranones have been synthesized and evaluated for their activity against various bacterial and fungal strains. For instance, novel thiazole derivatives based on a 6-hydroxybenzofuran-3(2H)-one core showed promising activity against Gram-positive bacteria.[17]
-
Antioxidant Properties: The phenolic hydroxyl group is a key feature for antioxidant activity, enabling the molecule to act as a free radical scavenger.[16] Compounds like (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, an aurone derivative, have demonstrated significant antioxidant capacity.[16]
-
Enzyme Inhibition: The rigid scaffold of benzofuranone is suitable for designing specific enzyme inhibitors. Various derivatives have been investigated as inhibitors for enzymes like poly(ADP-ribose)polymerase-1 (PARP-1), which is relevant in cancer therapy.[18]
Caption: The central role of the scaffold in developing bioactive agents.
Conclusion
4-Hydroxybenzofuran-3(2H)-one is a versatile heterocyclic compound with a rich chemical profile. Its key features—keto-enol tautomerism, an active methylene site for condensation, and a reactive phenolic group—make it an exceptionally valuable building block in synthetic organic chemistry. The ability to readily derivatize this core scaffold has led to the development of numerous compounds with significant biological activities. For researchers in drug discovery, this molecule represents a privileged structure for generating novel therapeutic agents targeting a range of diseases. Continued exploration of its synthesis and reactivity will undoubtedly unlock new applications in medicine and beyond.
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